molecular formula C8H7NO3 B1343043 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde CAS No. 443955-90-6

2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde

Katalognummer B1343043
CAS-Nummer: 443955-90-6
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: OMWBUWDHEZIMGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde (DDP-7-CA) is a novel heterocyclic compound that has potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been studied for its ability to act as a catalyst for certain biochemical reactions, as well as its potential to serve as a therapeutic agent. In

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Routes and Intermediates

  • Novel Synthesis Routes : Landmesser et al. (2008) describe a synthesis method for producing compounds related to 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde. They detail the reaction of heptalenecarbaldehydes with secondary amines, yielding 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles. These compounds exhibit broad absorption bands in UV/VIS spectra, making them interesting for various applications (Landmesser, Linden, & Hansen, 2008).

  • Use as Versatile Intermediates : Research by Bartolomea et al. (2003) presents the synthesis of novel analogues of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine, with modifications in the dioxane ring. These compounds, due to their structural versatility, serve as attractive intermediates for developing new therapeutic agents (Bartolomea et al., 2003).

  • Efficient Synthetic Processes : A study by Benarab et al. (1993) outlines a new synthetic route to obtain 3-substituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridines, which were previously challenging to synthesize. This method provides a more efficient process for obtaining these compounds, expanding their potential use in various fields (Benarab, Poirot, & Guillaumet, 1993).

Applications in Medicinal Chemistry

  • Drug Discovery Scaffolds : Alcázar et al. (2003) highlight the use of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential scaffolds for drug discovery. They discuss how selective introduction of substituents on the pyridine ring can be achieved, making these compounds valuable for creating diverse drug candidates (Alcázar et al., 2003).

  • Chiral Building Blocks : Bolchi et al. (2005) synthesized enantiomers of 2- and 3-hydroxymethyl substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine, crucial chiral building blocks for several biologically active compounds. Their research offers new methods for synthesizing these important enantiomers with high regioselectivity (Bolchi et al., 2005).

Development of Heterocyclic Compounds

  • Heterocyclic Synthesis : Research by Soukri et al(2003) demonstrates the synthesis of new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system. These compounds, developed from 2-chloro-3-pyridinol, are significant for the development of heterocyclic chemistry, which is crucial in the discovery and optimization of pharmaceuticals (Soukri et al., 2003).
  • Versatile Heterocyclic Frameworks : A study by Evdokimov et al. (2007) explores the synthesis of heterocyclic privileged medicinal scaffolds, including pyridine and 1,4-dihydropyridine frameworks, through a multicomponent reaction. These frameworks are significant in medicinal chemistry for their potential in developing diverse libraries of compounds for therapeutic use (Evdokimov et al., 2007).

Eigenschaften

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-6-3-7-8(4-9-6)12-2-1-11-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWBUWDHEZIMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619196
Record name 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde

CAS RN

443955-90-6
Record name 2,3-Dihydro-1,4-dioxino[2,3-c]pyridine-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443955-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (b) (250 mg, 1.5 mmol) in dichloromethane (5 ml) was treated with manganese dioxide (650 mg, 7.5 mmol). After 3 days the mixture was filtered and evaporated affording a white solid (150 mg, 61%).
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
650 mg
Type
catalyst
Reaction Step One
Name
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Reactant of Route 2
2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Reactant of Route 6
2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde

Citations

For This Compound
6
Citations
CW Barfoot, P Brown, S Dabbs, DT Davies… - Tetrahedron …, 2010 - Elsevier
This Letter describes the synthetic routes to challenging pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde which were key intermediates for our antibacterial medicinal …
F Reck, R Alm, P Brassil, J Newman… - Journal of medicinal …, 2011 - ACS Publications
Novel non-fluoroquinolone inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) are of interest for the development of new antibacterial agents that are not …
Number of citations: 113 0-pubs-acs-org.brum.beds.ac.uk
F Reck, RA Alm, P Brassil, JV Newman… - Journal of medicinal …, 2012 - ACS Publications
Novel non-fluoroquinolone inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) are of interest for the development of new antibacterial agents that are not …
Number of citations: 93 0-pubs-acs-org.brum.beds.ac.uk
Y Lu, S Vibhute, L Li, A Okumu… - Journal of Medicinal …, 2021 - ACS Publications
Novel bacterial topoisomerase inhibitors (NBTIs) are among the most promising new antibiotics in preclinical/clinical development. We previously reported dioxane-linked NBTIs with …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
M Zirak, B Eftekhari-Sis - Turkish Journal of Chemistry, 2015 - journals.tubitak.gov.tr
The reactions of kojic acid in organic synthesis are reviewed. The aim of this review is to cover the literature up to the end of 2014, showing the distribution of publications involving kojic …
Number of citations: 55 journals.tubitak.gov.tr
A Okumu, Y Lu, S Dellos-Nolan, JL Papa, B Koci… - European journal of …, 2020 - Elsevier
A series of Novel Bacterial Topoisomerase Inhibitors (NBTIs) employing a linker derived from isomannide were synthesized and evaluated. Reduced hERG inhibition was observed …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.